molecular formula C7H16ClNS B6607776 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride CAS No. 2839144-69-1

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride

Cat. No.: B6607776
CAS No.: 2839144-69-1
M. Wt: 181.73 g/mol
InChI Key: WFVKKGBNUCKWDI-UHFFFAOYSA-N
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Description

It is known for its unique structure, which includes a cyclopropyl ring and an ethylsulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride involves several steps. One common method includes the reaction of cyclopropylmethanamine with ethylsulfanyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through crystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride can be compared to other similar compounds, such as:

    Cyclopropylmethanamine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    Ethylsulfanylmethylamine: Does not contain the cyclopropyl ring, leading to variations in its biological activity and applications.

    Cyclopropylamine: A simpler structure without the ethylsulfanyl group, used in different contexts in chemical synthesis.

The uniqueness of this compound lies in its combination of the cyclopropyl ring and ethylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKKGBNUCKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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